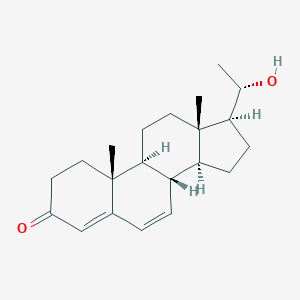

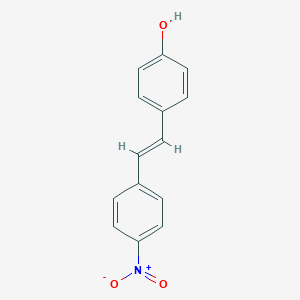

4-Hydroxy-4'-nitrostilbene

説明

Hydrolysis Mechanism and Kinetics

The hydrolysis of substituted α-nitrostilbenes, including 4-nitrostilbene, has been studied to understand the kinetics and mechanism involved in the process. The research indicates a four-step mechanism that involves nucleophilic addition, carbon protonation, and other intermediate steps. The study provides estimates of intrinsic rate constants and transition-state imbalances, which are crucial for understanding the reaction pathway and the stability of the intermediates formed during the hydrolysis of 4-nitrostilbene .

Photoreduction in Polar Media

Photoreduction of trans-4-nitrostilbene has been investigated in the presence of various amines in polar solvents. The study reveals that the quenching of the triplet states of nitrostilbenes by tertiary aliphatic amines leads to the formation of radical anions and their conjugate acids. These findings are significant as they shed light on the photophysical behavior of 4-nitrostilbene and its derivatives, which is essential for applications in photochemistry and the design of light-responsive materials .

Fluorescence Properties

The fluorescence properties of trans-4-hydroxy-4'-nitrostilbenes have been explored in different solvents. The study demonstrates how solvent polarity and the ability to form hydrogen bonds affect the fluorescence quantum yield of these compounds. This research is particularly relevant for the development of fluorescent materials and for understanding the excited-state behavior of 4-nitrostilbene derivatives in various environments .

Triplet Reactivity and Photoproducts

The reactivity of the triplet-excited state of trans-4-hydroxy-4'-nitrostilbene has been characterized through photochemical experiments. The production of singlet molecular oxygen and the isomerization from trans to cis forms are among the major photoprocesses observed. The effects of solvent polarity on these processes have been detailed, providing insights into the photostability and reactivity of 4-nitrostilbene derivatives under light exposure .

Synthesis and Characterization of MONS

A new organic nonlinear optical material, 4-methoxy 4-nitrostilbene (MONS), has been synthesized and characterized. The study includes the growth of single crystals, structural analysis through X-ray diffraction, and various spectroscopic techniques to confirm the presence of functional groups. The optical properties, thermal stability, and mechanical strength of MONS have been evaluated, highlighting its potential for nonlinear optical applications. The second harmonic generation (SHG) efficiency of MONS is notably higher than that of the well-known KDP crystal, making it a promising candidate for future research and technological development .

Formation of Fluorescent Derivatives

The formation of fluorescent derivatives from compounds with a 4-hydroxyphenethylamine structure has been studied. The reaction involves hydrazine and nitrous acid, leading to derivatives that exhibit stable fluorescence in alkaline solutions. This research is relevant for the synthesis of fluorescent markers and probes based on the 4-nitrostilbene scaffold, which can be used in various analytical and diagnostic applications .

科学的研究の応用

4-Hydroxy-4'-nitrostilbene exhibits unique fluorescence properties influenced by solvent polarity and hydrogen bonding. Its fluorescence quantum yield changes in solvents that cannot form strong hydrogen bonds, indicating potential use in solvent-based fluorescence studies (Megyesi et al., 2010).

Derivatives of 4-Hydroxy-4'-nitrostilbene, like N-Hydroxy-4-acetylaminostilbene, have been identified as carcinogens in rats and shown to inhibit the growth of Walker 256 tumors, suggesting its relevance in cancer research (Andersen et al., 1964).

4-Hydroxy-4'-nitrostilbene derivatives have been used as fluorescent molecular rotors for detecting diesel adulteration, offering a practical application in fuel quality monitoring (Bell et al., 2018).

In studies of metal-free catalytic reduction, 4-Hydroxy-4'-nitrostilbene derivatives have been used as catalysts, highlighting their potential in green chemistry and environmental applications (Kong et al., 2013).

The compound has been studied for its photoreductive properties with various amines, suggesting potential use in photochemical applications (Görner, 2002).

Genotoxicity studies on derivatives of 4-Nitrostilbene, including 4-Hydroxy-4'-nitrostilbene, show potential applications in assessing mutagenic and carcinogenic risks (Hooberman et al., 1994).

The compound's nonlinear optical properties make it suitable for developing optical materials and devices (Li et al., 2002).

Its use in synthesizing polyurethanes containing dioxynitrostilbene for nonlinear optical applications indicates its potential in advanced material science (Lee & Kim, 2000).

Safety and Hazards

作用機序

Mode of Action

The mode of action of 4-Hydroxy-4’-nitrostilbene is not well-documented. As a derivative of stilbene, it may share some of the biological activities of other stilbenes, which include interactions with enzymes, receptors, and other proteins. The exact mechanisms by which 4-hydroxy-4’-nitrostilbene interacts with its targets are currently unknown .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of 4-Hydroxy-4’-nitrostilbene is currently unknown .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the activity of this compound, but specific studies on these effects are currently lacking .

特性

IUPAC Name |

4-[(E)-2-(4-nitrophenyl)ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(17)18/h1-10,16H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETQWIHJPIESQB-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14064-83-6 | |

| Record name | 4-Hydroxy-4'-nitrostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。